Cas no 847862-26-4 (tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate)
tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
- tert-Butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
- Carbamic acid, (8-syn)-3-azabicyclo[3.2.1]oct-8-yl-, 1,1-dimethylethylester
- Tert-butyl N-[(1S,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate
- tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate
- 1,1-Dimethylethyl N-(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (ACI)
- Carbamic acid, (8-anti)-3-azabicyclo[3.2.1]oct-8-yl-, 1,1-dimethylethyl ester (9CI)
- tert-Butyl ((1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-yl)carbamate
- t-Butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
- SCHEMBL20609237
- tert-butyl N-[(1S,5R)-3-azabicyclo[3.2.1]octan-8-yl]carbamate
- P16320
- AS-53315
- AKOS037644340
- AS-51253
- (8-anti)-8-Boc-amino-3-azabicyclo[3.2.1]octane
- syn-8-(Boc-amino)-3-azabicyclo[3.2.1]octane
- AKOS027327367
- tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate
- TERT-BUTYL N-[(1R,5S,8S)-3-AZABICYCLO[3.2.1]OCTAN-8-YL]CARBAMATE
- 847862-26-4
- tert-butyl N-[(1R,5S)-rel-3-azabicyclo[3.2.1]octan-8-yl]carbamate
- MFCD26938414
- 847795-98-6
- XIB79598
- TERT-BUTYL(8-SYN)-3-AZABICYCLO[3.2.1]OCT-8-YLCARBAMATE
- AS-39224
- CS-0049768
- SCHEMBL18952742
- TERT-BUTYL (8-SYN)-3-AZABICYCLO[3.2.1]OCT-8-YLCARBAMATE
- tert-butyl ((1R,5S,8r)-3-azabicyclo[3.2.1]octan-8-yl)carbamate
- AKOS037643876
- TERT-BUTYL N-[(1R,5S,8R)-3-AZABICYCLO[3.2.1]OCTAN-8-YL]CARBAMATE
- CS-0049767
- tert-butyl (1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-ylcarbamate
- SCHEMBL20609236
- YHA21017
-
- MDL: MFCD18583409
- Inchi: 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10-
- InChI Key: HHYUNZXSGVNMOY-ILWJIGKKSA-N
- SMILES: N([C@@H]1[C@H]2CNC[C@@H]1CC2)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 226.168127949g/mol
- Monoisotopic Mass: 226.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4
- XLogP3: 1.3
tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05375-1g |
tert-Butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 98% | 1g |
¥2488.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05375-250mg |
tert-Butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 98% | 250mg |
¥922.0 | 2024-07-18 | |
| ChemScence | CS-0049767-100mg |
tert-Butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 100mg |
$107.0 | 2022-04-26 | ||
| ChemScence | CS-0049767-250mg |
tert-Butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 250mg |
$179.0 | 2022-04-26 | ||
| ChemScence | CS-0049767-1g |
tert-Butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 1g |
$358.0 | 2022-04-26 | ||
| ChemScence | CS-0049767-5g |
tert-Butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 5g |
$1076.0 | 2022-04-26 | ||
| TRC | T223230-50mg |
Tert-butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 50mg |
$ 700.00 | 2022-06-03 | ||
| TRC | T223230-100mg |
Tert-butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 100mg |
$ 1160.00 | 2022-06-03 | ||
| TRC | T223230-250mg |
Tert-butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 250mg |
$ 2320.00 | 2022-06-03 | ||
| A2B Chem LLC | AH56675-10g |
tert-Butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
847862-26-4 | 95% | 10g |
$1802.00 | 2024-04-19 |
tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate Suppliers
tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate
tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate: A Comprehensive Overview
The compound tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate, identified by the CAS number 847862-26-4, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of bicyclic amines, which have garnered considerable attention in recent years due to their unique structural properties and versatile functionalities.
Recent studies have highlighted the importance of bicyclic amines like tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate in drug discovery and materials science. The anti configuration of the bicyclo[3.2.1]octane ring system introduces a specific stereochemistry that can influence the compound's interaction with biological targets, making it a promising candidate for therapeutic applications.
One of the most notable advancements in the synthesis of this compound involves the use of catalytic asymmetric induction techniques, which have enabled researchers to achieve high enantioselectivity in its preparation. This development is particularly significant because it aligns with the growing demand for enantiopure compounds in pharmaceutical research.
In terms of pharmacological activity, tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate has shown potential as a modulator of ion channels, which are critical targets for treating various neurological disorders such as epilepsy and chronic pain. Recent experiments have demonstrated its ability to selectively bind to voltage-gated sodium channels, suggesting its role as a lead compound for developing novel antiepileptic drugs.
Beyond pharmacology, this compound has also found applications in polymer chemistry due to its ability to act as a crosslinking agent in certain polymeric systems. Its unique structure allows for the formation of robust networks with enhanced mechanical properties, making it valuable in the development of advanced materials for industrial use.
From an environmental perspective, researchers have been exploring the biodegradation pathways of tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate to assess its ecological impact. Preliminary findings indicate that under specific microbial conditions, the compound undergoes rapid degradation, reducing its persistence in natural ecosystems.
In conclusion, tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yli) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural uniqueness and functional versatility continue to drive innovative research, positioning it as a key player in future advancements in drug discovery and materials science.
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